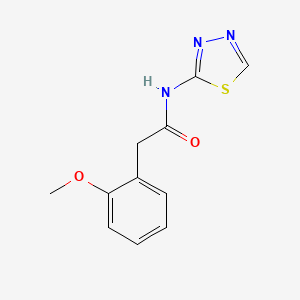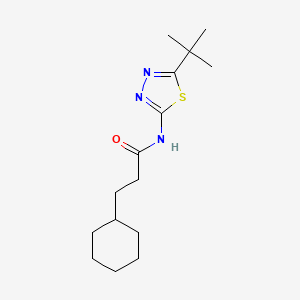![molecular formula C15H18N2OS2 B5714026 N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)
N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide, also known as ETTH, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. ETTH is a hydrazide derivative of thiosemicarbazone, which is a class of compounds that have been shown to exhibit a wide range of biological activities, including antiviral, antitumor, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antiviral activity against several viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus. N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has also been shown to exhibit antitumor activity against several types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Wirkmechanismus
The mechanism of action of N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has been shown to inhibit the activity of the enzyme thymidine kinase, which is involved in the replication of herpes simplex virus. N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has also been shown to induce the expression of the tumor suppressor gene p53, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme thymidine kinase, which is involved in the replication of herpes simplex virus. N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has also been shown to induce the expression of the tumor suppressor gene p53, which is involved in the regulation of cell growth and apoptosis. In addition, N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has been shown to exhibit antioxidant activity, which may contribute to its antiviral and antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, which makes it a useful tool for studying the mechanisms of viral replication, tumor growth, and bacterial infection. However, N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide also has several limitations. It is relatively unstable and can decompose over time, which can make it difficult to store and handle. In addition, N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide has not been extensively studied in vivo, which limits our understanding of its potential applications in the treatment of viral infections, cancer, and bacterial infections.
Zukünftige Richtungen
There are several future directions for research on N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide. One direction is to study its potential applications in the treatment of viral infections, cancer, and bacterial infections in vivo. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on the expression of genes involved in cell growth and apoptosis. Finally, future research could focus on the development of new derivatives of N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide with improved stability and efficacy.
Synthesemethoden
N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide can be synthesized by the reaction of 5-ethyl-2-thiophenecarboxaldehyde with isopropyl thiosemicarbazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity of the product can be confirmed by thin-layer chromatography and spectroscopic techniques such as infrared and nuclear magnetic resonance spectroscopy.
Eigenschaften
IUPAC Name |
N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-5-propan-2-ylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS2/c1-4-12-5-6-13(20-12)8-16-17-15(18)11-7-14(10(2)3)19-9-11/h5-10H,4H2,1-3H3,(H,17,18)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCGEIQRUUUURS-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C=NNC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)/C=N/NC(=O)C2=CSC(=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(5-ethylthiophen-2-yl)methylidene]-5-(propan-2-yl)thiophene-3-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)

![4,5-dichloro-2-{[(4-hydroxyphenyl)amino]carbonyl}benzoic acid](/img/structure/B5714036.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)